![molecular formula C14H14N4 B2571894 4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole CAS No. 338419-64-0](/img/structure/B2571894.png)

4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

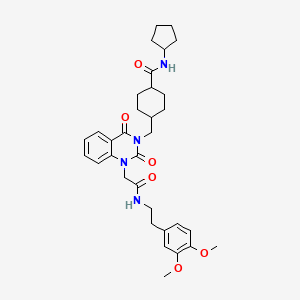

Molecular Structure Analysis

The molecule likely consists of a pyrrolidinyl group attached to an indole group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

BET Bromodomain Inhibition

4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) is a potent BET inhibitor. It shows high binding affinities to BET proteins and inhibits cell growth in leukemia cell lines. The compound exhibits excellent microsomal stability and good oral pharmacokinetics, achieving significant antitumor activity in certain leukemia and breast cancer models. The structure of CD161 provides a basis for its high binding affinity to BET proteins, making it a highly selective and potent inhibitor (Zhao et al., 2017).

Estrogen Antagonism

1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles, derivatives of 2-phenylindoles, demonstrate high binding affinities for estrogen receptors and possess estrogen antagonistic activities without significant agonistic activity. These compounds are considered nonsteroidal pure antiestrogens (von Angerer et al., 1990).

Pharmacologic Activity

Pyrimidoindole derivatives exhibit a spectrum of psychotropic activity. Indole derivatives show sedative action, and specific derivatives display pharmacological actions resembling antidepressants. Their activity spectrum suggests potential therapeutic applications, albeit with lower efficacy compared to established treatments (Artemenko et al., 1976).

Antiplatelet and Antiphlogistic Activity

Novel anti-aggregatory/antiphlogistic polycyclic pyrimidine derivatives display significant antiplatelet activity, comparable to acetylsalicylic acid against arachidonic acid-stimulated aggregation. Specific derivatives show greater efficacy against ADP aggregation, suggesting additional non-TXA2 dependent mechanisms involved in their biological activity. They also display antiphlogistic activity comparable to indomethacin, coupled with an unusual gastroprotective effect, highlighting their potential in therapeutic applications (Bruno et al., 2001).

Mechanism of Action

Target of action

Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . Pyrrolidine derivatives have also been used as selective androgen receptor modulators (SARMs) .

Mode of action

The mode of action of indole and pyrrolidine derivatives can vary greatly depending on their specific structure and the receptors they interact with .

Biochemical pathways

Indole derivatives can affect various biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME properties of indole and pyrrolidine derivatives can also vary greatly depending on their specific structure .

Result of action

The molecular and cellular effects of indole and pyrrolidine derivatives can include inhibitory activity against various diseases and disorders .

Action environment

The action, efficacy, and stability of indole and pyrrolidine derivatives can be influenced by various environmental factors, although specific details would depend on the exact compound .

Properties

IUPAC Name |

4-pyrrolidin-1-yl-5H-pyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-6-11-10(5-1)12-13(17-11)14(16-9-15-12)18-7-3-4-8-18/h1-2,5-6,9,17H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKNVBNXIKOWPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571813.png)

![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)

![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2571818.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2571819.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)

![1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2571824.png)

![1-[3-(4-Morpholinyl)propylamino]-3-propan-2-yl-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2571826.png)

![methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate](/img/structure/B2571828.png)

![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2571830.png)